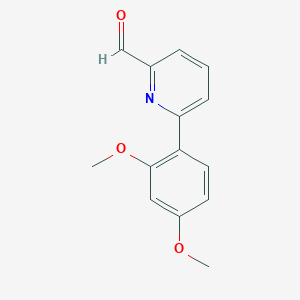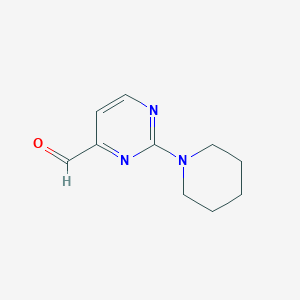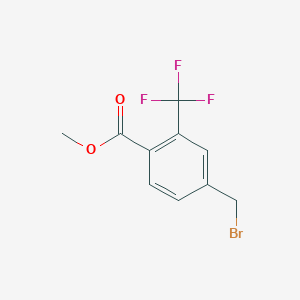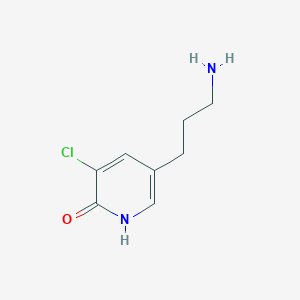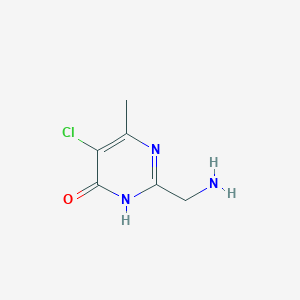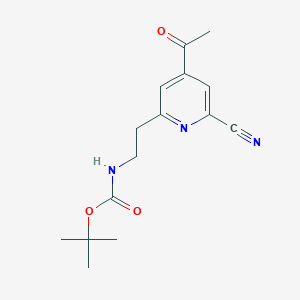
1-(4-Fluoro-5-methylpyridin-2-YL)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Fluoro-5-methylpyridin-2-YL)ethanone is an organic compound with the molecular formula C8H8FNO. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of a fluorine atom and a methyl group attached to the pyridine ring, along with an ethanone group. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
The synthesis of 1-(4-Fluoro-5-methylpyridin-2-YL)ethanone typically involves the reaction of 4-fluoro-5-methylpyridine with ethanoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of continuous flow reactors and automated purification systems to enhance efficiency and scalability .
Análisis De Reacciones Químicas
1-(4-Fluoro-5-methylpyridin-2-YL)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the ethanone group to an alcohol.
Substitution: The fluorine atom on the pyridine ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures to ensure selective and efficient transformations. Major products formed from these reactions include alcohols, carboxylic acids, and substituted pyridine derivatives .
Aplicaciones Científicas De Investigación
1-(4-Fluoro-5-methylpyridin-2-YL)ethanone is utilized in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is used in the study of enzyme inhibition and as a probe for investigating biological pathways involving pyridine derivatives.
Industry: The compound is used in the production of agrochemicals, dyes, and other specialty chemicals.
Mecanismo De Acción
The mechanism by which 1-(4-Fluoro-5-methylpyridin-2-YL)ethanone exerts its effects involves interactions with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s ability to form hydrogen bonds and interact with active sites of enzymes, leading to inhibition or modulation of their activity. The ethanone group can also participate in nucleophilic addition reactions, further influencing the compound’s biological activity .
Comparación Con Compuestos Similares
1-(4-Fluoro-5-methylpyridin-2-YL)ethanone can be compared with other similar compounds, such as:
1-(4-Fluorophenyl)-2-(2-fluoropyridin-4-yl)ethanone: This compound has a similar structure but with additional fluorine atoms, which may alter its reactivity and biological activity.
1-(4-Fluorophenyl)-2-(2-methylpyridin-4-yl)ethanone: The presence of a methyl group instead of a fluorine atom can significantly change the compound’s properties and applications.
These comparisons highlight the uniqueness of this compound in terms of its specific functional groups and their influence on its chemical behavior and applications.
Propiedades
Fórmula molecular |
C8H8FNO |
|---|---|
Peso molecular |
153.15 g/mol |
Nombre IUPAC |
1-(4-fluoro-5-methylpyridin-2-yl)ethanone |
InChI |
InChI=1S/C8H8FNO/c1-5-4-10-8(6(2)11)3-7(5)9/h3-4H,1-2H3 |
Clave InChI |
FHUMTMNQTUBQLE-UHFFFAOYSA-N |
SMILES canónico |
CC1=CN=C(C=C1F)C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![potassium;[(E)-[2-(4-hydroxy-1H-indol-2-yl)-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylethylidene]amino] sulfate](/img/structure/B14854651.png)
